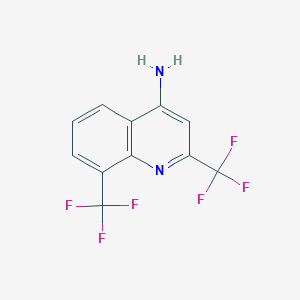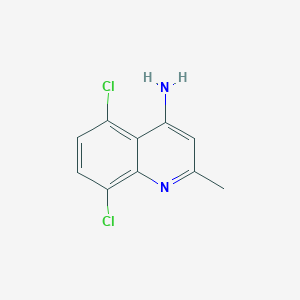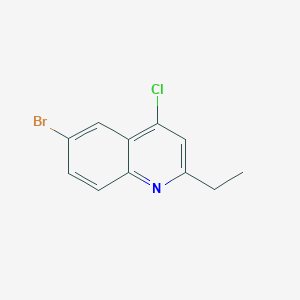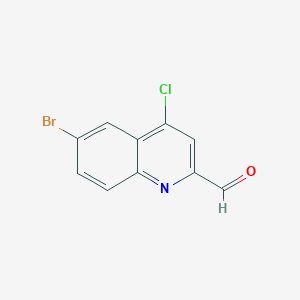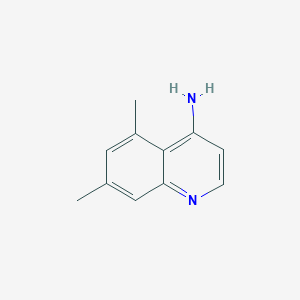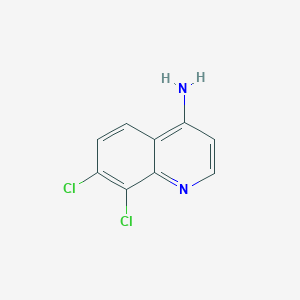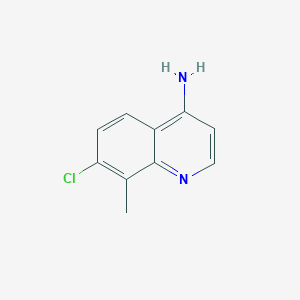
N-(2-Tert-butylcyclohexyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Tert-butylcyclohexyl)-2-chloroacetamide: is an organic compound that features a cyclohexane ring substituted with a tert-butyl group and an acetamide group with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Tert-butylcyclohexyl)-2-chloroacetamide typically involves the reaction of 2-tert-butylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated during the reaction. The purity of the final product is ensured through various purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-Tert-butylcyclohexyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the cyclohexane ring and tert-butyl group can undergo typical oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidizing the cyclohexane ring.
Major Products:
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Hydrolysis: The major products are 2-tert-butylcyclohexylamine and chloroacetic acid.
Applications De Recherche Scientifique
Chemistry: N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Tert-butylcyclohexyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloroacetamide group reacts with nucleophilic sites on biomolecules such as proteins or DNA. This interaction can lead to the inhibition of biological processes, making it useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
N-(2-Tert-butylcyclohexyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-Tert-butylcyclohexyl)-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.
N-(2-Tert-butylcyclohexyl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is unique due to its specific reactivity profile and the balance between hydrophobic and hydrophilic properties imparted by the tert-butyl group and the chloroacetamide moiety. This makes it particularly useful in applications where selective reactivity and stability are required.
Propriétés
IUPAC Name |
N-(2-tert-butylcyclohexyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO/c1-12(2,3)9-6-4-5-7-10(9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYOLTOAYPMSIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589322 |
Source


|
| Record name | N-(2-tert-Butylcyclohexyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25329-22-0 |
Source


|
| Record name | N-(2-tert-Butylcyclohexyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

